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Compound of Interest

Compound Name:
(1R,2R)-1,2-

Cyclohexanedimethanol

Cat. No.: B122182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2R)-1,2-
Cyclohexanedimethanol, a chiral diol of significant interest in the pharmaceutical and fine

chemical industries. This document details its chemical identity, physical and chemical

properties, synthesis and purification protocols, and its primary applications, with a focus on its

role as a key building block in the synthesis of complex molecules.

Chemical Identity and Synonyms
(1R,2R)-1,2-Cyclohexanedimethanol is a C2-symmetric chiral diol. Its rigid cyclohexane

backbone and stereochemically defined hydroxymethyl groups make it a valuable precursor in

asymmetric synthesis.

Synonyms:

(1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane

(1R,2R)-Cyclohexane-1,2-diyldimethanol

[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol

(1R-trans)-1,2-Cyclohexanedimethanol
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(R,R)-trans-1,2-bis-hydroxymethyl-cyclohexane

trans-1,2-Cyclohexanedimethanol

Physicochemical Properties
A summary of the key physical and chemical properties of (1R,2R)-1,2-
Cyclohexanedimethanol is presented in the table below. This data is essential for its handling,

storage, and application in chemical synthesis.

Property Value Reference(s)

CAS Number 65376-05-8 [1][2]

Molecular Formula C₈H₁₆O₂ [1][2]

Molecular Weight 144.21 g/mol [2]

Appearance
White to off-white crystalline

powder or solid
[1][2]

Melting Point 63-67 °C [3]

Boiling Point 270 °C [3]

Density 1.004 g/cm³ [3]

Flash Point 129 °C [3]

Solubility

Soluble in water and most

organic solvents. Slightly

soluble in Chloroform and

Methanol.

[2]

pKa 14.75 ± 0.10 (Predicted)

Refractive Index 1.471 [3]

Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of (1R,2R)-1,2-
Cyclohexanedimethanol. While fully annotated spectra are not readily available in the public
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domain, the expected spectral features are outlined below based on the compound's structure

and data for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is expected to show

complex multiplets for the cyclohexane ring protons and distinct signals for the hydroxymethyl

protons. The chemical shifts and coupling constants would be indicative of the trans

relationship of the substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Due to the molecule's C2 symmetry, the

¹³C NMR spectrum should display four signals: one for the two equivalent hydroxymethyl

carbons, one for the two equivalent carbons of the cyclohexane ring bearing the hydroxymethyl

groups, and two for the remaining pairs of equivalent methylene carbons in the cyclohexane

ring.

IR (Infrared) Spectroscopy The IR spectrum will be characterized by a strong, broad absorption

band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching of the hydroxyl

groups. C-H stretching vibrations for the cyclohexane and methylene groups are expected in

the 2850-3000 cm⁻¹ region. The C-O stretching vibration should appear in the 1000-1200 cm⁻¹

range.

MS (Mass Spectrometry) The mass spectrum of (1R,2R)-1,2-Cyclohexanedimethanol under

electron ionization would likely show a weak or absent molecular ion peak (M⁺) at m/z 144.

Common fragmentation patterns for alcohols include the loss of water (M-18), leading to a peak

at m/z 126, and alpha-cleavage.

Experimental Protocols
The synthesis of (1R,2R)-1,2-Cyclohexanedimethanol is most commonly achieved through

the reduction of its corresponding dicarboxylic acid. The following is a representative

experimental protocol based on procedures described in the literature.

Synthesis of (1R,2R)-1,2-Cyclohexanedimethanol
Reaction: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid

Materials:
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(1R,2R)-1,2-Cyclohexanedicarboxylic acid

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex

(BH₃·THF))

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

Aqueous acid solution (for workup, e.g., dilute HCl)

Organic solvent for extraction (e.g., Ethyl acetate)

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

A solution of (1R,2R)-1,2-cyclohexanedicarboxylic acid in an anhydrous solvent is prepared

in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and

an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

The reducing agent is carefully added to the reaction mixture. If using LiAlH₄, it is typically

added portion-wise as a solid or as a solution in an anhydrous solvent. If using BH₃·THF, it is

added dropwise via the addition funnel. The reaction is often performed at 0 °C initially and

then allowed to warm to room temperature or heated to reflux to ensure complete reaction.

The reaction progress is monitored by a suitable analytical technique, such as Thin Layer

Chromatography (TLC), to confirm the disappearance of the starting material.

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water,

followed by an aqueous acid solution at 0 °C to neutralize the excess reducing agent and

hydrolyze the intermediate complexes.

The product is extracted from the aqueous layer with an organic solvent. The combined

organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and

the solvent is removed under reduced pressure to yield the crude product.

Purification
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The crude (1R,2R)-1,2-Cyclohexanedimethanol can be purified by recrystallization or column

chromatography.

Recrystallization:

The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture

(e.g., ethyl acetate/hexanes).

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice

bath to induce crystallization.

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold

solvent, and dried under vacuum.

Applications in Drug Development
(1R,2R)-1,2-Cyclohexanedimethanol is a crucial chiral building block in the pharmaceutical

industry. Its primary application is as a key intermediate in the synthesis of the atypical

antipsychotic drug, Lurasidone. The stereochemistry of this diol is essential for establishing the

correct stereochemistry of the final active pharmaceutical ingredient, which is critical for its

therapeutic efficacy and safety profile.

Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of

(1R,2R)-1,2-Cyclohexanedimethanol.
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Synthesis and Purification of (1R,2R)-1,2-Cyclohexanedimethanol
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Caption: General workflow for the synthesis of (1R,2R)-1,2-Cyclohexanedimethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b122182?utm_src=pdf-body-img
https://www.benchchem.com/product/b122182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role in Lurasidone Synthesis
The following diagram illustrates the logical relationship of (1R,2R)-1,2-
Cyclohexanedimethanol as a key intermediate in the multi-step synthesis of Lurasidone.

Role of (1R,2R)-1,2-Cyclohexanedimethanol in Lurasidone Synthesis

(1R,2R)-1,2-Cyclohexanedimethanol

Chiral Intermediate
(incorporating the diol backbone)

Multiple Synthetic Steps

Lurasidone
(Final API)

Other Reagents
and Building Blocks

Click to download full resolution via product page

Caption: Role of (1R,2R)-1,2-Cyclohexanedimethanol in Lurasidone synthesis.

Safety Information
(1R,2R)-1,2-Cyclohexanedimethanol should be handled in a well-ventilated area, and

appropriate personal protective equipment (PPE), including gloves and safety glasses, should

be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided

by the supplier. This product is intended for research and development purposes only and is

not for drug, household, or other uses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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